2-Amino-4-chloro-6-methylpyrimidine

Catalog No.
S597328
CAS No.
5600-21-5
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-6-methylpyrimidine

CAS Number

5600-21-5

Product Name

2-Amino-4-chloro-6-methylpyrimidine

IUPAC Name

4-chloro-6-methylpyrimidin-2-amine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)

InChI Key

NPTGVVKPLWFPPX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)Cl

Synonyms

2-amino-4-chloro-6-methylpyrimidine, 4-amino-6-chloro-2-methylpyrimidine, 4-chloro-6-methyl-2-pyridinamine

Canonical SMILES

CC1=CC(=NC(=N1)N)Cl

Nitrification Inhibition

The primary area of scientific research on 2-Amino-4-chloro-6-methylpyrimidine concerns its function as a nitrification inhibitor. Nitrification is a microbial process in soil that converts ammonium (NH₄⁺) to nitrate (NO₃⁻). While essential for plant growth, excessive nitrification can lead to environmental problems like nitrate leaching and groundwater contamination. Studies have shown that 2-Amino-4-chloro-6-methylpyrimidine can inhibit the activity of nitrifying bacteria, potentially reducing nitrate pollution [].

2-Amino-4-chloro-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H6ClN3C_5H_6ClN_3 and a molecular weight of 143.57 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2, a chlorine atom at position 4, and a methyl group at position 6 contributes to its unique chemical properties. It is often utilized in various chemical syntheses and biological applications due to its structural characteristics.

  • Alkylation Reactions: This compound can undergo alkylation with various alkyl halides to form substituted pyrimidines.
  • Amination Reactions: It reacts with primary and secondary amines to produce pyrimidine derivatives, which may exhibit medicinal properties .
  • Chlorination: The chlorine atom can be substituted or removed under specific conditions, allowing for further functionalization of the molecule .

The biological activity of 2-amino-4-chloro-6-methylpyrimidine has been explored in various studies:

  • Nitrification Inhibition: It has been identified as a nitrification inhibitor, which helps in reducing the conversion of ammonium to nitrate in soil, thereby improving nitrogen use efficiency in agriculture .
  • Medicinal Potential: Derivatives of this compound have been evaluated for their potential as antimicrobial agents and in other therapeutic applications due to their ability to interact with biological systems .

Several synthesis methods have been developed for producing 2-amino-4-chloro-6-methylpyrimidine:

  • From Isocytosine: A common method involves refluxing isocytosine with phosphorus oxychloride, followed by treatment with aqueous ammonia to yield the desired product .
  • Alkoxylation Reactions: The compound can also be synthesized through reactions involving alkali metal alkoxides under controlled temperature conditions, which enhances selectivity and yield .

2-Amino-4-chloro-6-methylpyrimidine finds applications in various fields:

  • Agriculture: Its role as a nitrification inhibitor makes it valuable for enhancing soil fertility and reducing environmental impact from fertilizers .
  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active pyrimidine derivatives that may have therapeutic effects .

Studies have shown that 2-amino-4-chloro-6-methylpyrimidine interacts effectively with various biological molecules. For instance:

  • Reactivity with Amines: The compound has been studied for its reaction with different amines to create new pyrimidine derivatives that possess potential medicinal properties. This highlights its versatility in synthetic chemistry and drug development .

Several compounds share structural similarities with 2-amino-4-chloro-6-methylpyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-4,6-dichloropyrimidineContains two chlorine atomsHigher reactivity due to more halogens
2-Amino-5-chloropyrimidineChlorine at position 5 instead of 4Different biological activity profile
2-Amino-4-methylpyrimidineMethyl group at position 4May exhibit different pharmacological effects

These compounds differ primarily in their halogen substitutions and methyl group positions, influencing their reactivity and biological activities. The unique combination of an amino group, a chlorine atom at position 4, and a methyl group at position 6 in 2-amino-4-chloro-6-methylpyrimidine gives it distinct properties that are valuable in both synthetic and biological contexts.

XLogP3

1.2

UNII

8ZBB1FM476

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5600-21-5

Wikipedia

2-amino-4-chloro-6-methylpyrimidine

Dates

Modify: 2023-08-15

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